molecular formula C14H24O B13941619 2,4-Tetradecadienal CAS No. 54306-03-5

2,4-Tetradecadienal

Cat. No.: B13941619
CAS No.: 54306-03-5
M. Wt: 208.34 g/mol
InChI Key: FKPVPINTWUDGAG-UHFFFAOYSA-N
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Description

2,4-Tetradecadienal is an organic compound with the molecular formula C14H24O. It is a type of aldehyde characterized by the presence of two double bonds at the 2nd and 4th positions of the tetradecadienal chain. This compound is known for its role in various biological and chemical processes, including its use as a sex pheromone in certain insect species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Tetradecadienal typically involves the partial hydrogenation of specific alkyne precursors. For instance, the partial hydrogenation of 4-nonyn-1-ol using Lindlar’s catalyst or sodium in liquid ammonia can yield the corresponding nonen-1-ol, which is then converted to the corresponding bromide. Subsequent condensation with 2-propargyloxy-tetrahydropyran and hydrolysis yields the desired this compound .

Industrial Production Methods: Industrial production of this compound can also be achieved through biotechnological methods. Yeast cells expressing specific desaturases can introduce double bonds at precise positions in fatty acyl-CoA substrates, leading to the production of desaturated compounds like this compound .

Chemical Reactions Analysis

Types of Reactions: 2,4-Tetradecadienal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Tetradecadienal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Tetradecadienal involves its interaction with specific molecular targets and pathways. For instance, as a sex pheromone, it binds to olfactory receptors in insects, triggering a cascade of signaling events that lead to behavioral responses. The compound’s double bonds and aldehyde group play crucial roles in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 2,4-Tetradecadienal’s longer carbon chain and specific double bond positions make it unique in its reactivity and applications. Its role as a sex pheromone in insects and its use in fragrance production highlight its distinct properties compared to shorter-chain aldehydes .

Properties

CAS No.

54306-03-5

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

tetradeca-2,4-dienal

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h10-14H,2-9H2,1H3

InChI Key

FKPVPINTWUDGAG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC=CC=O

Origin of Product

United States

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